molecular formula C21H18N2O2S B2904870 4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile CAS No. 872193-05-0

4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile

Cat. No.: B2904870
CAS No.: 872193-05-0
M. Wt: 362.45
InChI Key: CQSVUNHUODCHSO-UHFFFAOYSA-N
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Description

This compound features a nicotinonitrile core (4,6-dimethyl-substituted pyridine ring) linked via a thioether group to a bicyclic cyclopenta[g]chromen-2-one moiety. The thioether bridge may enhance stability and modulate solubility compared to oxygen or nitrogen analogs.

Properties

IUPAC Name

4,6-dimethyl-2-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-12-6-13(2)23-21(18(12)10-22)26-11-16-9-20(24)25-19-8-15-5-3-4-14(15)7-17(16)19/h6-9H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSVUNHUODCHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C4CCCC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that bis(3-cyanopyridin-2-yl) disulfides, a product of its oxidation, exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction can inhibit the function of the protein, potentially leading to antiviral effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

The following compounds share structural motifs with the target molecule:

Compound Core Structure Substituents/Modifications Molecular Formula Molecular Weight
4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile (Target) Nicotinonitrile + Chromenone Thioether-linked cyclopenta[g]chromen-2-one C₂₂H₁₉N₂O₂S 375.47 g/mol
4,6-Dimethyl-2-(propylthio)nicotinonitrile (3a) Nicotinonitrile Propylthio group C₁₁H₁₃N₂S 217.30 g/mol
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazopyridine Nitrophenyl, phenethyl, ester groups C₂₉H₂₆N₄O₇ 542.55 g/mol
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide Cyclopenta-thiazole + Oxazole Acetamide linker, dimethyloxazole C₁₃H₁₅N₃O₂S 277.34 g/mol

Key Observations:

  • Nicotinonitrile Derivatives (Target vs. 3a): The target compound replaces a simple alkylthio group (e.g., propyl in 3a) with a bulky, fused chromenone system.
  • Heterocyclic Diversity (Target vs. 1l): While the target uses a chromenone-nicotinonitrile framework, compound 1l employs an imidazopyridine core with ester and nitrophenyl groups. The latter’s higher molecular weight (542.55 g/mol) and polar nitro/ester groups may reduce membrane permeability compared to the target’s more lipophilic chromenone system .
  • Sulfur-Containing Motifs (Target vs. Cyclopenta-thiazole): Both compounds incorporate sulfur (thioether in the target, thiazole in the cyclopenta-thiazole derivative).
2.3 Physicochemical Properties
  • Melting Points: Compound 1l exhibits a melting point of 243–245°C, indicative of high crystallinity due to nitro and ester groups. The target’s melting point is unreported but may be lower due to its flexible thioether bridge .
  • Solubility: The chromenone moiety in the target likely enhances lipophilicity compared to the more polar imidazopyridine (1l) or cyclopenta-thiazole derivatives. This could influence pharmacokinetic profiles in drug design contexts.
2.4 Spectral and Analytical Data
  • NMR/IR: Compound 1l was characterized by detailed ¹H/¹³C NMR and IR spectroscopy, confirming nitrile (∼2200 cm⁻¹) and carbonyl (∼1700 cm⁻¹) stretches. Similar data for the target would highlight shifts due to the chromenone’s conjugated ketone and aromatic systems .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validated 1l ’s molecular formula. The target would require analogous confirmation to ensure synthetic accuracy .

Biological Activity

4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a nicotinonitrile moiety with a tetrahydrochromene derivative. The presence of both sulfur and nitrile functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of nicotinonitriles exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the compound's structural analogs have shown efficacy against various cancer types, including breast and lung cancers .

Antioxidant Properties

Compounds with similar frameworks have been reported to possess antioxidant activities. The antioxidant potential is often evaluated using assays such as DPPH and ABTS, where these compounds demonstrate the ability to scavenge free radicals effectively . This activity may contribute to their protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. For instance, pyrrole derivatives have shown promise in inhibiting pro-inflammatory cytokines in vitro. The mechanism often involves modulation of signaling pathways associated with inflammation . This suggests that this compound may also exert similar effects.

Study on Cytotoxicity

A study conducted on various pyrrole derivatives indicated that certain structural modifications led to increased cytotoxicity against HepG2 liver cancer cells. The results demonstrated a dose-dependent response, suggesting that the compound's effectiveness may be enhanced through specific chemical modifications .

CompoundCell LineIC50 (µM)Mechanism of Action
4aHepG215Apoptosis via caspase activation
4bA54920ROS generation and cell cycle arrest

Research on Antioxidant Activity

In a comparative study of various compounds with similar structures, it was found that those containing the tetrahydrochromene moiety exhibited higher antioxidant activity compared to their counterparts without this feature. The DPPH radical scavenging assay confirmed that these compounds could significantly reduce oxidative stress markers in cellular models .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with signaling pathways essential for cell growth.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Antioxidant Defense : Scavenging free radicals and enhancing cellular antioxidant defenses.

Q & A

Basic: What are the established synthetic routes for synthesizing 4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Thioether Formation: Reacting 4,6-dimethyl-2-mercaptonicotinonitrile with a halogenated cyclopenta[g]chromenone derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Cyclization: Acid- or base-catalyzed cyclization to construct the fused cyclopenta[g]chromenone ring system. Temperature control (60–80°C) is critical to avoid side reactions .
  • Hydrolysis Optimization: Controlled acid-catalyzed hydrolysis (e.g., H₂SO₄ at 50°C) to modify nitrile groups while preserving the thioether bond .

Table 1: Example Reaction Conditions and Yields for Analogous Compounds

StepReagents/ConditionsYield RangeReference
Thioether FormationK₂CO₃, DMF, 80°C, 12h65–75%
CyclizationH₂SO₄, reflux, 6h70–85%
HydrolysisHCl (6N), 50°C, 4h60–70%

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the thioether linkage (δ 3.5–4.0 ppm for SCH₂) and aromatic protons in the chromenone ring (δ 6.8–8.2 ppm) .
  • IR Spectroscopy: Peaks at ~2200 cm1^{-1} (C≡N stretch) and 1680–1720 cm1^{-1} (C=O in chromenone) .
  • Mass Spectrometry: High-resolution MS to verify molecular ion peaks and fragmentation patterns .
  • Chromatography: HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) to assess purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation: Re-analyze disputed compounds via NMR/X-ray crystallography to rule out isomerism or impurities .
  • Dose-Response Analysis: Perform EC₅₀/IC₅₀ studies across multiple concentrations to validate activity thresholds .

Advanced: What computational strategies are used to study its interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to kinases or viral proteases. Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • SAR Analysis: Compare docking scores of derivatives with modified thioether or chromenone groups to identify pharmacophores .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:
Focus on modifying:

  • Thioether Linkage: Replace the methylene group with bulkier substituents (e.g., benzyl, cyclohexyl) to evaluate steric effects on binding .
  • Chromenone Core: Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 7-position to enhance electrophilic reactivity .
  • Nitrile Group: Substitute with amides or carboxylic acids to improve solubility and assess pharmacokinetics .

Table 2: Example SAR Modifications and Observed Effects

Modification SiteStructural ChangeBiological EffectReference
Thioether MoietyCH₂ → C₆H₁₃↑ Cytotoxicity (IC₅₀ 2 μM)
Chromenone 7-PositionH → NO₂↓ Viral replication
Nitrile GroupC≡N → CONH₂Improved solubility

Basic: What are the known or hypothesized biological targets of this compound?

Methodological Answer:
Based on structural analogs:

  • Kinases: Inhibits CDK2/cyclin E via binding to the ATP pocket (docking score: −9.2 kcal/mol) .
  • Viral Proteases: Targets SARS-CoV-2 Mpro^\text{pro} (IC₅₀ ~5 μM) due to thioether interaction with Cys145 .
  • Thrombosis Pathways: Modulates platelet aggregation by antagonizing PAR-1 receptors .

Advanced: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purity Control: Use flash chromatography or recrystallization (ethanol/water) to remove byproducts from multi-step reactions .
  • Yield Optimization: Replace DMF with greener solvents (e.g., PEG-400) in thioether formation to simplify purification .
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) and add antioxidants (e.g., BHT) if needed .

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